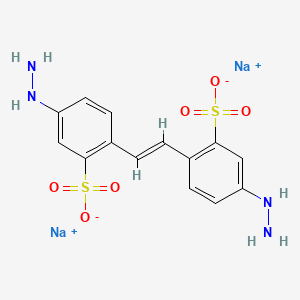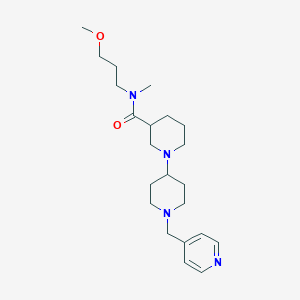![molecular formula C15H13N5OS B5361677 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361677.png)
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide, also known as P7C3, is a small molecule that has shown neuroprotective effects in animal models of neurodegenerative diseases. It was originally identified in a high-throughput screen for compounds that promote survival of newborn neurons in the mouse hippocampus. Since then, P7C3 has been studied extensively for its potential therapeutic applications in various neurological disorders.
作用机制
The exact mechanism of action of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide is not fully understood, but it is thought to involve activation of the NAMPT pathway. NAMPT is an enzyme that is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a molecule that is essential for cellular energy metabolism and DNA repair. This compound has been shown to increase NAD+ levels in neurons, which may contribute to its neuroprotective effects. This compound has also been shown to increase the expression of anti-apoptotic proteins and reduce the expression of pro-apoptotic proteins in neurons, which may contribute to its ability to promote neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in neurons. It has been shown to increase the expression of genes involved in cellular energy metabolism and DNA repair, and to reduce the expression of genes involved in apoptosis and inflammation. This compound has also been shown to increase the activity of mitochondrial respiratory chain complexes and to reduce oxidative stress in neurons. In addition, this compound has been shown to promote the growth and differentiation of neural stem cells.
实验室实验的优点和局限性
One of the main advantages of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide is its neuroprotective effects, which make it a promising candidate for the development of therapies for neurodegenerative diseases and other neurological disorders. This compound has also been shown to be relatively non-toxic and well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. One limitation is the relatively high cost of the compound, which may limit its availability for some researchers. Another limitation is the lack of understanding of the exact mechanism of action of this compound, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide. One direction is to further investigate the mechanism of action of this compound and to identify the specific targets of its neuroprotective effects. Another direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. In addition, there is a need for further studies to optimize the synthesis and purification of this compound and to reduce its cost, in order to make it more widely available for research purposes. Overall, this compound is a promising compound with potential applications in the treatment of neurological disorders, and further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the imidazo[2,1-b][1,3]thiazole ring system, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
科学研究应用
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide has been extensively studied for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to promote survival of neurons in models of traumatic brain injury and stroke. This compound has been found to exert its effects through a mechanism that involves activation of the nicotinamide phosphoribosyltransferase (NAMPT) pathway, which is involved in cellular energy metabolism and DNA repair.
属性
IUPAC Name |
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10(12-9-19-7-8-22-15(19)18-12)17-14(21)13-4-2-3-11-5-6-16-20(11)13/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCYJFSBGSRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CSC2=N1)NC(=O)C3=CC=CC4=CC=NN43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)

![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)

![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)